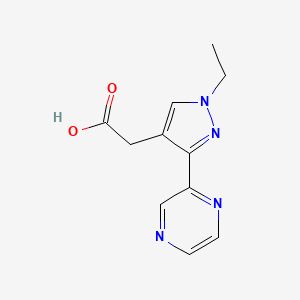

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Chemical Sensing

A study by Gong et al. (2011) focused on a pyrazoline derivative closely related to the compound . This derivative was used as a highly selective fluorescent sensor for zinc ion detection. It showed high selectivity and low detection limits in a mixed solvent, forming a 1:1 complex with Zn²⁺ ions and displaying significant fluorescent enhancement. This suggests potential applications in chemical sensing and analysis (Gong et al., 2011).

2. Antimicrobial Activity

Asif et al. (2021) synthesized a compound similar to "2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid" and evaluated its antibacterial properties. They reported significant antimicrobial activity against common pathogenic bacteria, indicating potential in the development of new antibacterial agents (Asif et al., 2021).

3. Anti-Inflammatory Agents

Raffa et al. (2010) explored pyrazolylbenzotriazinone derivatives, structurally related to the compound , for their anti-inflammatory properties. They found that some derivatives had a good pharmacological profile, suggesting their potential use as anti-inflammatory agents (Raffa et al., 2010).

4. Material Science

In material science, Al-Matar et al. (2010) reported on the solvent-free synthesis of pyrano[2,3-c]-pyrazoles, which are structurally similar to the compound . This work highlights the relevance of such compounds in material synthesis and their potential applications in various material science domains (Al-Matar et al., 2010).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It is known that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been reported to exhibit anti-tubercular activity, suggesting that they may affect pathways related to the survival and replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propiedades

IUPAC Name |

2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-15-7-8(5-10(16)17)11(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQAAHDMIKEGRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=NC=CN=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

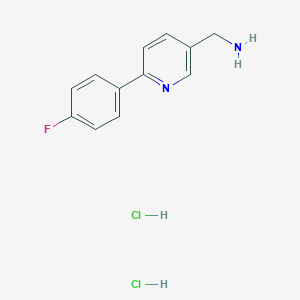

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1483060.png)